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Compound of Interest

Compound Name:
Methyl 2-bromo-4-hydroxy-5-

nitrobenzoate

Cat. No.: B12466693

Get Quote

Executive Summary
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate (CAS: 1642794-76-0) is a tetrasubstituted

benzene derivative characterized by a unique substitution pattern that allows for orthogonal

functionalization. The presence of a phenol, an aryl bromide, a nitro group, and an ester moiety

makes it a versatile "linchpin" intermediate.

Core Challenge: The primary synthetic challenge is achieving the correct regiochemistry

during the introduction of the nitro group, specifically avoiding the sterically congested 3-

position (between the bromine and hydroxyl groups) in favor of the desired 5-position.

Strategic Solution: Utilizing the directing effects of the 4-hydroxyl group in a 2-bromo-4-

hydroxybenzoate scaffold ensures high regioselectivity for the 5-position due to steric

steering away from the bulky bromine atom.

Retrosynthetic Analysis
The synthesis is best approached by disconnecting the nitro group first, as it is the most labile

and easily introduced electrophile. This reveals Methyl 2-bromo-4-hydroxybenzoate as the
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critical intermediate.[1]

Logic Flow
Target: Methyl 2-bromo-4-hydroxy-5-nitrobenzoate.

Disconnection 1 (Nitration): Removal of the 5-nitro group leads to Methyl 2-bromo-4-

hydroxybenzoate.

Disconnection 2 (Esterification): Hydrolysis of the ester leads to 2-Bromo-4-hydroxybenzoic

acid.

Disconnection 3 (Precursor Synthesis): The acid can be derived from 4-Amino-2-

bromobenzoic acid (via Sandmeyer) or 3-Bromophenol (via Kolbe-Schmitt). The amino-acid

route is preferred for laboratory scale due to higher regiochemical purity.
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Figure 1: Retrosynthetic disconnection showing the linear pathway from commercially available

starting materials.

Detailed Synthesis Pathway[2][3]
Stage 1: Preparation of the Scaffold (2-Bromo-4-
hydroxybenzoic acid)
While 2-bromo-4-hydroxybenzoic acid is commercially available, it can be synthesized in-house

from 4-amino-2-bromobenzoic acid to ensure purity and reduce cost.

Reaction Type: Sandmeyer-type hydroxylation (Diazotization followed by hydrolysis).

Reagents: Sodium Nitrite (

), Sulfuric Acid (

), Water.[2][3]

Protocol:

Suspend 4-amino-2-bromobenzoic acid (1.0 equiv) in 2.5 M

.

Cool the mixture to 0–5 °C in an ice bath.

Add an aqueous solution of

(1.1 equiv) dropwise, maintaining temperature < 5 °C. Stir for 30 mins to form the diazonium
salt.

Critical Step: Slowly transfer the cold diazonium solution into a separate vessel containing

boiling dilute

(10% v/v). The high temperature promotes the immediate displacement of

by water (hydrolysis) rather than side reactions.
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Cool to room temperature. The product, 2-bromo-4-hydroxybenzoic acid, will precipitate.

Filter and recrystallize from water/ethanol.

Stage 2: Esterification
Protection of the carboxylic acid as a methyl ester is necessary to modulate the electronics of

the ring and improve solubility for the nitration step.

Reagents: Methanol (

), Thionyl Chloride (

) or conc.

.

Mechanism: Fischer Esterification.

Protocol:

Dissolve 2-bromo-4-hydroxybenzoic acid (1.0 equiv) in anhydrous Methanol (10 vol).

Add conc.[4][5]

(0.5 equiv) or

(1.2 equiv) dropwise at 0 °C.

Heat to reflux (65 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

Concentrate the solvent in vacuo.

Resuspend residue in EtOAc, wash with saturated

(to remove unreacted acid) and brine.

Dry over

and concentrate to yield Methyl 2-bromo-4-hydroxybenzoate.

Yield Expectation: >90%.
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Appearance: Off-white solid.

Stage 3: Regioselective Nitration (The Critical Step)
This step installs the nitro group. The regiochemistry is dictated by the cooperative directing

effects of the substituents.

Substrate Analysis:

-OH (C4): Strong activator, directs ortho (Positions 3 and 5).

-Br (C2): Weak deactivator, directs para to itself (Position 5).

-COOMe (C1): Deactivator, directs meta (Positions 3 and 5).

Regioselectivity: Position 3 is sterically "buttressed" between the Bromine at C2 and the

Hydroxyl at C4. Position 5 is significantly less hindered. Therefore, substitution occurs almost

exclusively at C5.

Protocol:

Dissolve Methyl 2-bromo-4-hydroxybenzoate (1.0 equiv) in Glacial Acetic Acid (5 vol).

Cool the solution to 0–5 °C.

Prepare a nitrating mixture: Fuming

(1.1 equiv) in Acetic Acid or low volumes of conc.

.

Add the nitrating mixture dropwise over 30 minutes. Do not allow temperature to exceed 10

°C to prevent dinitration or oxidation of the phenol.

Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 1 hour.

Quench: Pour the reaction mixture onto crushed ice/water.

The yellow precipitate is Methyl 2-bromo-4-hydroxy-5-nitrobenzoate.
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Filter and wash with cold water.[3] Recrystallize from Ethanol or MeOH/Water if necessary.
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Figure 2: Forward reaction flow for the critical nitration step.

Analytical Characterization Data
The following data establishes the identity of the target compound.
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Technique Parameter
Expected Signal /
Observation

Interpretation

1H NMR Solvent DMSO-d6 or CDCl3

Aromatic H (C3) 7.40 - 7.50 ppm (s,

1H)

Singlet. Shielded by

adjacent OH and Br.

Aromatic H (C6) 8.40 - 8.60 ppm (s,

1H)

Singlet. Deshielded by

ortho-NO2 and ortho-

Ester.

Methoxy (-OCH3) 3.85 - 3.95 ppm (s,

3H)

Characteristic methyl

ester singlet.

Phenol (-OH) 10.5 - 11.5 ppm (bs,

1H)

Broad singlet,

exchangeable with

D2O.

MS (ESI) m/z 274.9 / 276.9
Characteristic 1:1

bromine isotope

pattern.

IR Carbonyl ~1720 cm⁻¹ Ester C=O stretch.

Nitro ~1530 & 1350 cm⁻¹

N-O

asymmetric/symmetric

stretch.

Process Safety & Troubleshooting
Safety Hazards

Nitration Risks: The nitration step involves an exothermic reaction. Accumulation of reagents

before initiation can lead to a thermal runaway. Always maintain strict temperature control

(0–5 °C) and addition rates.

Diazonium Salts: In Stage 1, diazonium intermediates are potentially explosive if allowed to

dry. Keep them in solution and proceed immediately to the hydrolysis step.
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Troubleshooting Table
Issue Probable Cause Corrective Action

Low Yield (Nitration) Over-oxidation of phenol
Ensure temperature stays < 10

°C; reduce HNO3 equivalents.

Regioisomer Mixture Temperature too high

Perform addition at -10 °C to 0

°C to favor kinetic product (5-

nitro).

Product Oiling Out Impurities / Residual Solvent

Seed the quenching water with

authentic crystals; use slow

cooling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12466693/docs?utm_src=pdf-body#technical-guide-synthesis-of-methyl-2-bromo-4-hydroxy-5-nitrobenzoate
https://www.benchchem.com/product/b12466693?utm_src=pdf-custom-synthesis#bc-rfq
https://www.appretech.com/e_sitemap/
https://eldorado.tu-dortmund.de/server/api/core/bitstreams/b9a8d598-4d76-44a6-95e3-50f9e6de9074/content
https://www.westfield.ma.edu/PersonalPages/cmasi/organic_lab/labs/nitration_methylbenzoate.pdf
https://patents.google.com/patent/JP2007031331A/en
https://patents.google.com/patent/JP2007031331A/en
https://www.jstage.jst.go.jp/browse/yakushi/76/10/_contents/-char/en
https://www.benchchem.com/product/b12466693/docs#technical-guide-synthesis-of-methyl-2-bromo-4-hydroxy-5-nitrobenzoate
https://www.benchchem.com/product/b12466693/docs#technical-guide-synthesis-of-methyl-2-bromo-4-hydroxy-5-nitrobenzoate
https://www.benchchem.com/product/b12466693/docs#technical-guide-synthesis-of-methyl-2-bromo-4-hydroxy-5-nitrobenzoate
https://www.benchchem.com/product/b12466693/docs#technical-guide-synthesis-of-methyl-2-bromo-4-hydroxy-5-nitrobenzoate
https://www.benchchem.com/product/b12466693?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12466693?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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